

Sodium Trimethylacetate Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium trimethylacetate hydrate*

Cat. No.: *B116614*

[Get Quote](#)

An In-depth Examination of its Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

Sodium trimethylacetate hydrate, also known as sodium pivalate hydrate, is a carboxylate salt that has garnered significant interest in various fields of chemical synthesis. Its utility as a reagent and intermediate, particularly in the pharmaceutical and cosmetics industries, is well-documented. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of **sodium trimethylacetate hydrate**, with a particular focus on its role in transition-metal-catalyzed C-H bond activation reactions. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a research and development setting.

Chemical and Physical Properties

Sodium trimethylacetate is the sodium salt of pivalic acid (trimethylacetic acid). It is commercially available as a hydrate, typically a white to off-white crystalline powder.^[1] The presence of water molecules in its crystal structure can influence its solubility and reactivity.

Molecular Formula and Weight

The chemical can be represented in both its anhydrous and hydrated forms. The degree of hydration can vary, which is denoted by 'x' in the molecular formula. The monohydrate is a common form.

Form	Molecular Formula	Molar Mass (g/mol)
Anhydrous	<chem>C5H9NaO2</chem>	124.11[2]
Hydrate (general)	<chem>(CH3)3CCO2Na · xH2O</chem> [2]	Varies
Monohydrate	<chem>C5H11NaO3</chem>	142.13[3]

Physicochemical Data

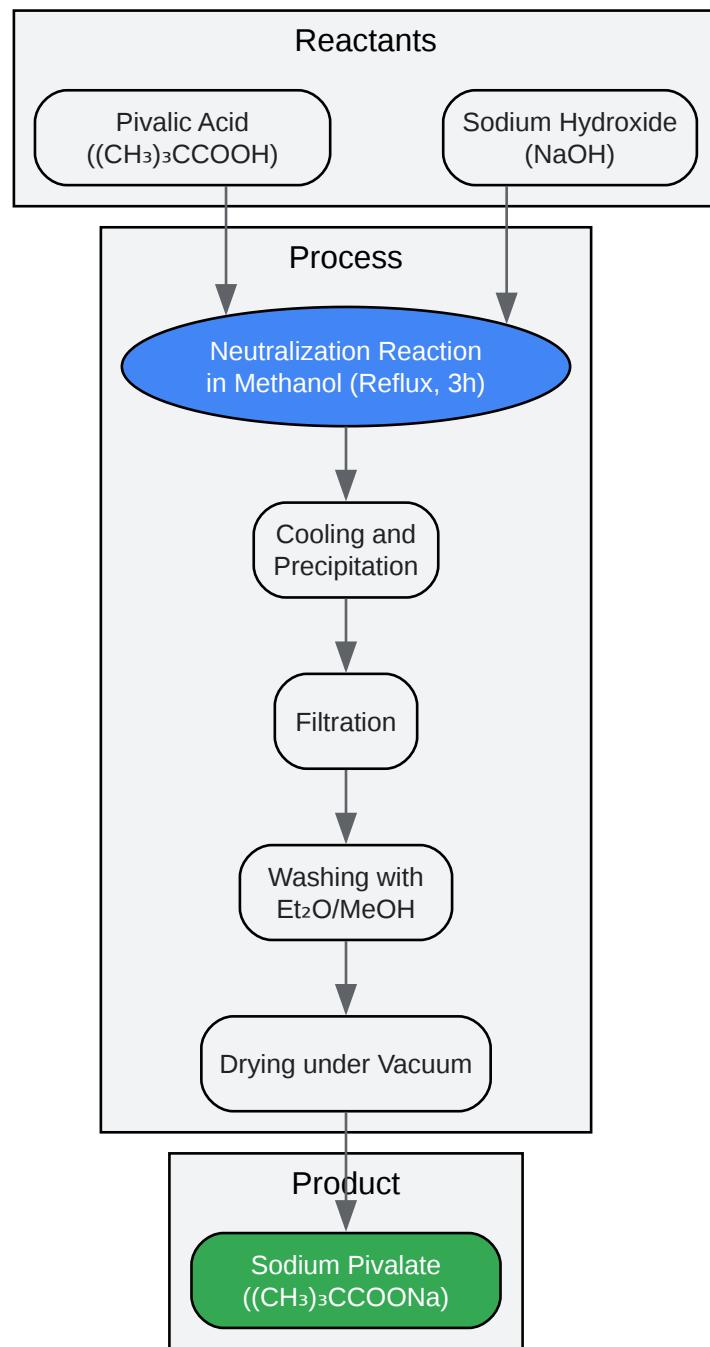
A summary of key physicochemical properties is presented below.

Property	Value	Reference
Synonyms	Sodium pivalate hydrate, Trimethylacetic acid sodium salt hydrate, Sodium 2,2- dimethylpropanoate hydrate	[3]
CAS Number	143174-36-1	[2]
Appearance	White to almost white crystalline powder	
Solubility	Soluble in water	
Storage	Store in a dry, cool, and well- ventilated place at room temperature in a tightly closed container.	[4]

Synthesis and Preparation

A general method for the preparation of sodium pivalate involves the neutralization of pivalic acid with a sodium base.[5]

Laboratory-Scale Synthesis Protocol


Materials:

- Pivalic acid
- Sodium hydroxide
- Methanol
- Diethyl ether (Et₂O)

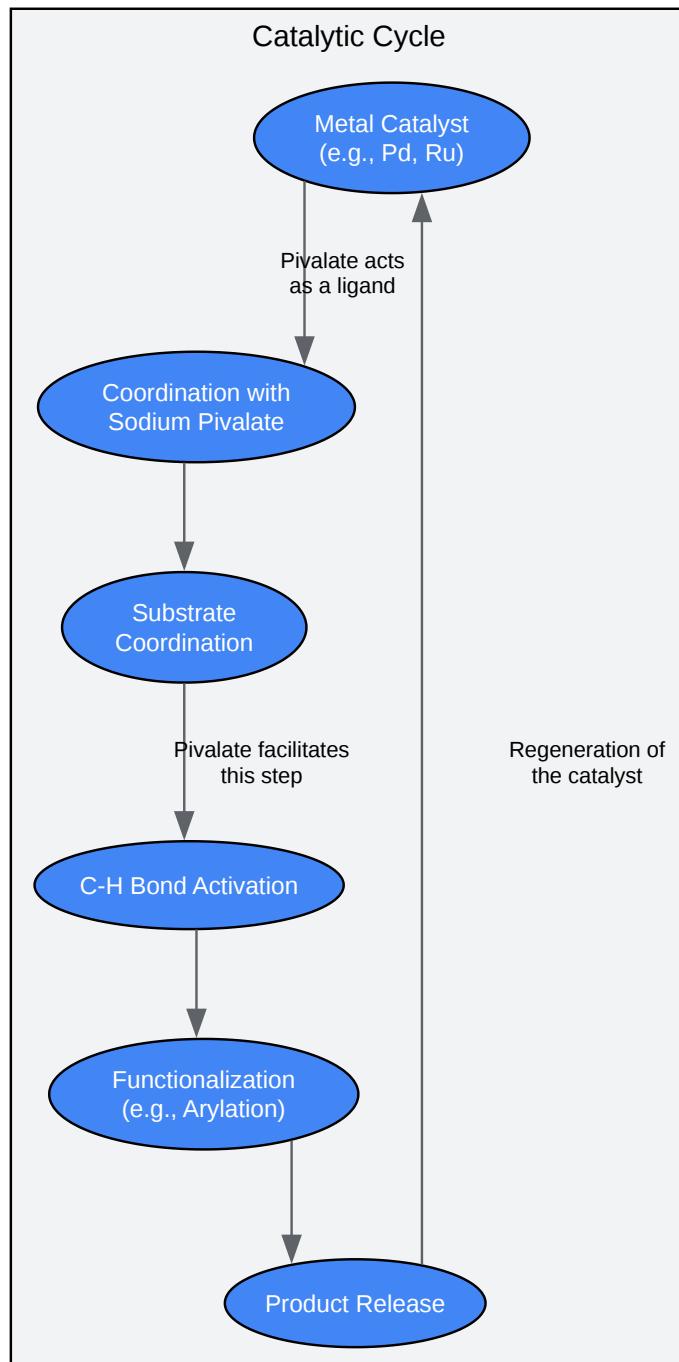
Procedure:

- Dissolve pivalic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add one equivalent of sodium hydroxide to the solution.
- Heat the mixture to reflux and stir for 3 hours.
- After the reaction is complete, cool the mixture to allow the sodium pivalate to precipitate.
- Collect the solid product by filtration.
- Wash the resulting solid with a mixture of diethyl ether and methanol (99:1 v/v).
- Dry the purified solid under vacuum to yield sodium pivalate.[\[5\]](#)

General Synthesis of Sodium Pivalate

[Click to download full resolution via product page](#)**Fig. 1:** General synthesis workflow for sodium pivalate.

Applications in Research and Development


Sodium trimethylacetate hydrate serves as a versatile reagent in organic synthesis. It is utilized as an intermediate in the production of various pharmaceuticals and as a component in cosmetic formulations.^[3]

Role in Transition-Metal-Catalyzed C-H Bond Activation

A significant application of sodium pivalate in modern organic synthesis is its use as a ligand or additive in transition-metal-catalyzed C-H bond activation reactions.^[6] These reactions are of great interest as they offer a more atom-economical and efficient way to construct complex molecules by directly functionalizing carbon-hydrogen bonds.

In these catalytic cycles, the pivalate anion can act as a ligand that facilitates the C-H activation step, which is often the rate-determining step of the reaction. The bulky tert-butyl group of the pivalate can influence the steric environment around the metal center, which can in turn affect the reactivity and selectivity of the transformation.

Conceptual Role of Pivalate in C-H Activation

[Click to download full resolution via product page](#)

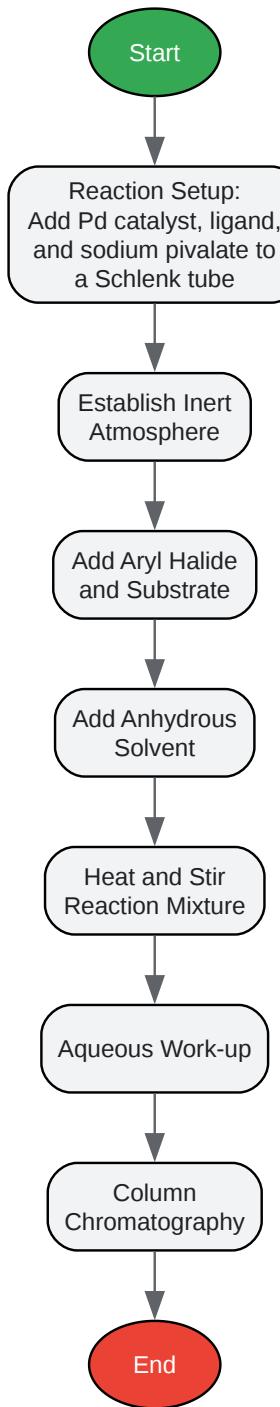
Fig. 2: Conceptual diagram of the role of pivalate in a C-H activation catalytic cycle.

Experimental Workflow: Palladium-Catalyzed C-H Arylation

The following is a representative experimental workflow for a palladium-catalyzed C-H arylation reaction where sodium pivalate can be employed as a key additive.

Reaction: Arylation of a generic substrate containing an activatable C-H bond with an aryl halide.

Materials:


- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$)
- Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
- Sodium pivalate
- Aryl halide (Ar-X)
- Substrate with C-H bond (R-H)
- Solvent (e.g., DMF, DMAc)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube, add the palladium catalyst, the ligand, and sodium pivalate.
- **Inert Atmosphere:** Evacuate and backfill the tube with an inert gas three times.
- **Addition of Reagents:** Add the aryl halide and the substrate to the reaction vessel under the inert atmosphere.
- **Solvent Addition:** Add the anhydrous solvent via syringe.

- Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir for the specified time.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Pd-Catalyzed C-H Arylation

[Click to download full resolution via product page](#)

Fig. 3: A typical experimental workflow for a palladium-catalyzed C-H arylation using sodium pivalate.

Safety and Handling

Sodium trimethylacetate hydrate is considered hazardous and should be handled with appropriate safety precautions.[4]

Hazard Identification

- Skin Irritation: Causes skin irritation.[7]
- Eye Irritation: Causes serious eye irritation.[7]
- Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Practices

- Handle in accordance with good industrial hygiene and safety practices.[4]
- Use in a well-ventilated area or outdoors.[7]
- Avoid breathing dust.[7]
- Wear protective gloves, eye protection, and face protection.[7]
- Wash skin thoroughly after handling.[7]

First Aid Measures

- If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Conclusion

Sodium trimethylacetate hydrate is a valuable and versatile compound in the toolkit of synthetic chemists. Its well-defined physical and chemical properties, coupled with its demonstrated utility in facilitating challenging chemical transformations such as C-H bond activation, underscore its importance in both academic research and industrial applications, including drug discovery and development. Proper understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and responsible use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Sodium trimethylacetate 99 143174-36-1 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. rsc.org [rsc.org]
- 6. Sodium Pivalate | 143174-36-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Sodium Trimethylacetate Hydrate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116614#sodium-trimethylacetate-hydrate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com